2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid
Overview
Description
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid is a chemical compound with the molecular formula C11H11FN2O5 and a molecular weight of 270.21 g/mol . It is also known by its IUPAC name, N-[(4-fluoroanilino)carbonyl]aspartic acid . This compound is primarily used in proteomics research applications .
Preparation Methods
The synthesis of 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid typically involves the reaction of 4-fluoroaniline with aspartic acid derivatives under specific conditions . The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the carbamoyl linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of various peptides and proteins, aiding in the study of protein structure and function . Additionally, it is used in medicinal chemistry for the development of potential therapeutic agents targeting specific biological pathways . In industrial applications, this compound is utilized in the synthesis of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The carbamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity . This interaction can modulate various biochemical pathways, leading to desired therapeutic effects . The fluorine atom on the phenyl ring enhances the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid can be compared with other similar compounds, such as:
N-[(4-Chlorophenyl)carbamoyl]aspartic acid: This compound has a chlorine atom instead of fluorine, which affects its reactivity and binding properties.
N-[(4-Methylphenyl)carbamoyl]aspartic acid: The presence of a methyl group instead of fluorine alters the compound’s hydrophobicity and interaction with biological targets.
N-[(4-Nitrophenyl)carbamoyl]aspartic acid: The nitro group introduces different electronic effects, influencing the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c12-6-1-3-7(4-2-6)13-11(19)14-8(10(17)18)5-9(15)16/h1-4,8H,5H2,(H,15,16)(H,17,18)(H2,13,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRCRVOUDWVQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(CC(=O)O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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